2-Tert-butyl-5-isopropoxyphenol
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Overview
Description
2-Tert-butyl-5-isopropoxyphenol is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, characterized by the presence of a tert-butyl group at the second position and an isopropoxy group at the fifth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group. The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-Tert-butyl-5-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its phenolic structure.
Industry: Utilized in the production of polymers and resins, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-isopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl and isopropoxy groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylphenol: Lacks the isopropoxy group, making it less sterically hindered.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing greater steric hindrance and stability.
2,4-Di-tert-butylphenol: Similar structure but with different substitution pattern, affecting its reactivity.
Uniqueness
2-Tert-butyl-5-isopropoxyphenol is unique due to the combination of the tert-butyl and isopropoxy groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-tert-butyl-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-10-6-7-11(12(14)8-10)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
HQHZLKDEAZODMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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